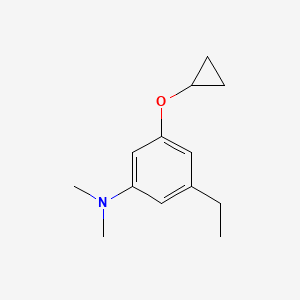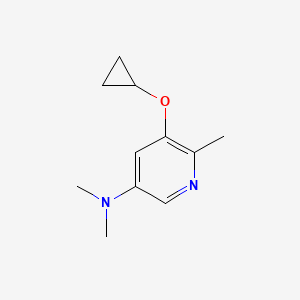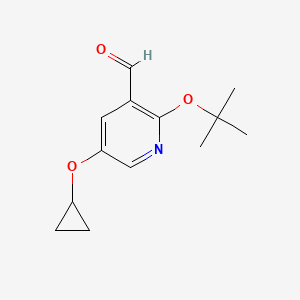
2-Tert-butoxy-5-cyclopropoxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butoxy-5-cyclopropoxynicotinaldehyde is an organic compound with the molecular formula C13H17NO3 It is a derivative of nicotinaldehyde, featuring tert-butoxy and cyclopropoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxy-5-cyclopropoxynicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with nicotinaldehyde as the core structure.
Introduction of Tert-butoxy Group: The tert-butoxy group is introduced using tert-butyl alcohol and an acid catalyst.
Introduction of Cyclopropoxy Group: The cyclopropoxy group is added through a reaction with cyclopropyl alcohol in the presence of a suitable base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-5-cyclopropoxynicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The tert-butoxy and cyclopropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products Formed
Oxidation: 2-Tert-butoxy-5-cyclopropoxynicotinic acid.
Reduction: 2-Tert-butoxy-5-cyclopropoxynicotinalcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Tert-butoxy-5-cyclopropoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-5-cyclopropoxynicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The tert-butoxy and cyclopropoxy groups may influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butoxy-5-methoxynicotinaldehyde: Similar structure but with a methoxy group instead of a cyclopropoxy group.
2-Tert-butoxy-5-ethoxynicotinaldehyde: Similar structure but with an ethoxy group instead of a cyclopropoxy group.
2-Tert-butoxy-5-propoxynicotinaldehyde: Similar structure but with a propoxy group instead of a cyclopropoxy group.
Uniqueness
2-Tert-butoxy-5-cyclopropoxynicotinaldehyde is unique due to the presence of both tert-butoxy and cyclopropoxy groups, which can influence its chemical reactivity and potential applications. The cyclopropoxy group, in particular, introduces a strained ring system that can affect the compound’s stability and reactivity compared to its analogs.
Properties
Molecular Formula |
C13H17NO3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)17-12-9(8-15)6-11(7-14-12)16-10-4-5-10/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
NVPUNHWVRXTMQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(C=C(C=N1)OC2CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


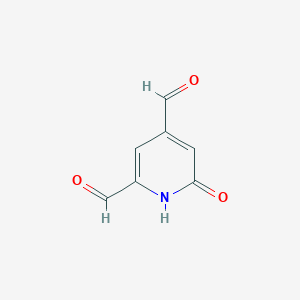
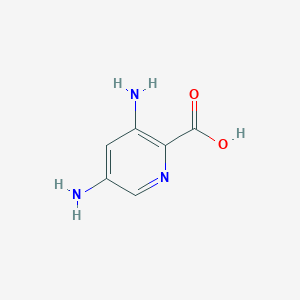
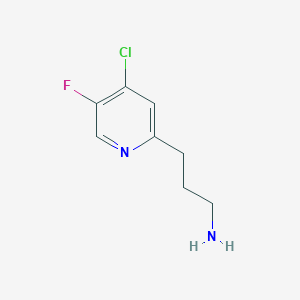
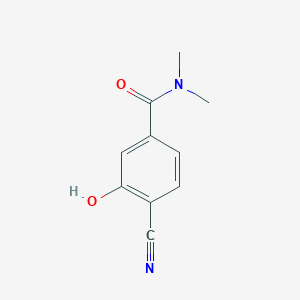
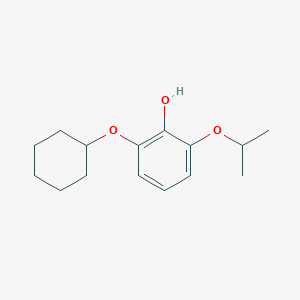
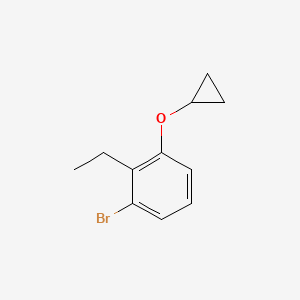
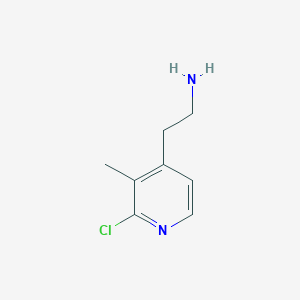
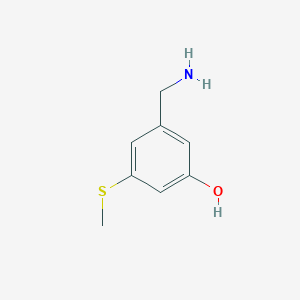
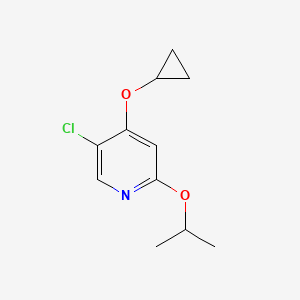
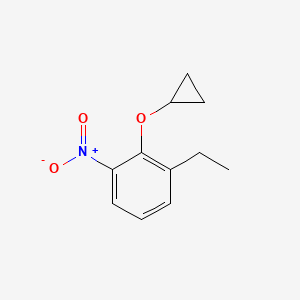
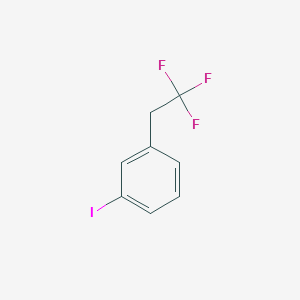
![2-(3-Fluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14841264.png)
